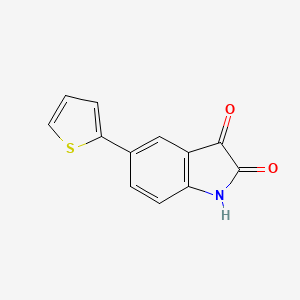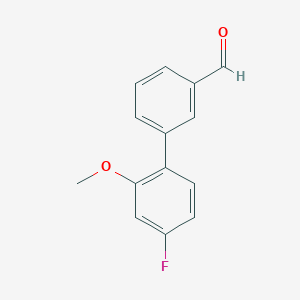![molecular formula C10H13BrS B3231759 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene CAS No. 13290-45-4](/img/structure/B3231759.png)
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene
Vue d'ensemble
Description
“4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene” is a chemical compound with the CAS Number: 13290-45-4 . It has a molecular weight of 245.18 . The IUPAC name for this compound is 2-bromoethyl 3,4-dimethylphenyl sulfide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 . This indicates that the compound has a benzene ring with two methyl groups and a sulfanyl group attached to a bromoethyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.18 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Synthesis of Sulfonated Derivatives : A study by Courtin, Tobel, and Doswald (1978) discusses the synthesis of sulfonated derivatives of dimethylbenzene compounds, which includes processes related to compounds structurally similar to 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene. Such derivatives have applications in organic synthesis and material science (Courtin, Tobel, & Doswald, 1978).
Crystallography and Molecular Structure : The work of Applewhite and Potts (2010) involved the synthesis of a compound related to this compound, focusing on its crystallographic structure. This information is crucial for understanding the molecular geometry and potential applications in material science and molecular engineering (Applewhite & Potts, 2010).
Fluorescence Properties and Chemical Synthesis : A study by Ibiş and Sahin (2016) on the synthesis of sulfanyl-substituted compounds, including derivatives of dimethylbenzene, highlights their fluorescence properties. These findings are significant for applications in fluorescence-based sensors and bioimaging (Ibiş & Sahin, 2016).
Bromination and Sulfur-functionalized Derivatives : Aitken et al. (2016) explored the bromination of dimethylbenzene and the conversion of these compounds into sulfur-functionalized derivatives. This research is relevant for the development of novel organic compounds with potential applications in pharmaceuticals and agrochemicals (Aitken, Jethwa, Richardson, & Slawin, 2016).
Catalysis and Reaction Mechanisms : The mechanism of the C–S coupling reaction involving benzenethiol and a compound similar to this compound was studied by 王刚 et al. (2014), providing insights into catalysis and reaction pathways in organic chemistry (王刚, 白坤坤, 李来才, & 田安民, 2014).
Antibacterial Properties : Chohan and Shad (2011) researched sulfonamide-derived compounds and their metal complexes, including those related to this compound, demonstrating significant antibacterial activity. This is crucial for the development of new antimicrobial agents (Chohan & Shad, 2011).
Synthesis and Biological Evaluation : Jampílek et al. (2004) synthesized and evaluated compounds structurally related to this compound for their antileukotrienic properties, which is significant in the context of drug discovery and development (Jampílek, Doležal, Kuneŝ, Víchova, Jun, Hanika, O’Connor, & Clynes, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-bromoethylsulfanyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMFGTPAFONFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231680.png)
![(2Z)-6-bromo-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231684.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231687.png)
![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231703.png)
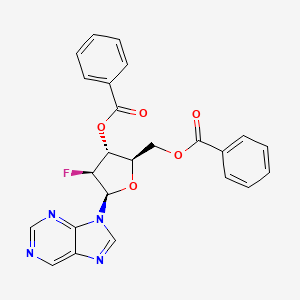
![(3-Chlorobenzo[b]thiophen-2-ylmethyl)methylamine](/img/structure/B3231710.png)
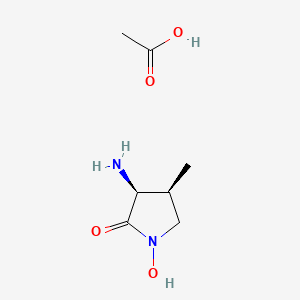
![N,N-dimethyl-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzenesulfonamide](/img/structure/B3231717.png)
![1-[4-(2-Fluoroethoxy)-phenyl]-ethanone](/img/structure/B3231725.png)
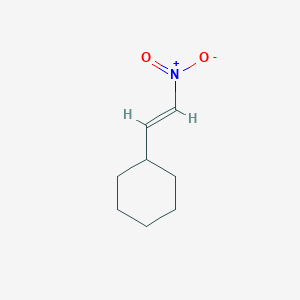
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3231736.png)
![1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone](/img/structure/B3231752.png)
